molecular formula C18H21NO4S B2900637 Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 331750-13-1

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No. B2900637
CAS RN: 331750-13-1
M. Wt: 347.43
InChI Key: XWXIKNILTNQOQH-UHFFFAOYSA-N
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Description

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate, also known as MIPG, is a chemical compound that has gained significant attention in the field of scientific research. It is a glycine derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate exerts its pharmacological effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which prevents the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been found to reduce the activation of macrophages and neutrophils, which play a key role in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has several advantages for lab experiments, including its potent anti-inflammatory properties, high solubility in organic solvents, and low toxicity. However, this compound has some limitations, including its relatively low stability and short half-life, which may limit its use in vivo.

Future Directions

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has great potential for future research in various fields, including medicinal chemistry, biochemistry, and pharmacology. Some possible future directions for this compound research include the development of more stable derivatives, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in the treatment of various inflammatory diseases.
Conclusion:
This compound, or this compound, is a glycine derivative that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits potent anti-inflammatory, analgesic, and antipyretic properties, and inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound has several advantages for lab experiments, including its potent anti-inflammatory properties, high solubility in organic solvents, and low toxicity. However, this compound has some limitations, including its relatively low stability and short half-life. Future research on this compound may include the development of more stable derivatives, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in the treatment of various inflammatory diseases.

Synthesis Methods

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate can be synthesized using various methods, including the reaction of glycine with 4-isopropylbenzenesulfonyl chloride and methyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14(2)15-9-11-16(12-10-15)19(13-18(20)23-3)24(21,22)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXIKNILTNQOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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